molecular formula C13H12FN3O3 B1203530 1-Phenethylcarbamoyl-5-fluorouracil CAS No. 65238-84-8

1-Phenethylcarbamoyl-5-fluorouracil

Cat. No.: B1203530
CAS No.: 65238-84-8
M. Wt: 277.25 g/mol
InChI Key: XDWXWKXFGAHWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenethylcarbamoyl-5-fluorouracil is a chemically derived analog of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU) . As a derivative, it is investigated for its potential antineoplastic properties. Pre-clinical studies have explored its effect against experimental models, including Lewis lung carcinoma . In such models, this compound has been administered orally and examined for its impact on both early and advanced stages of the disease, as well as on the inhibition of lung metastases . The compound is believed to function as a prodrug, with its mechanism of action potentially linked to its conversion to 5-FU or active 5-FU metabolites . These metabolites can inhibit thymidylate synthase, a key enzyme in DNA synthesis, and can also be misincorporated into RNA and DNA, ultimately disrupting vital cellular processes in target cells . This product is intended for research applications only, such as in vitro cell culture studies or in vivo animal models in a controlled laboratory setting. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

65238-84-8

Molecular Formula

C13H12FN3O3

Molecular Weight

277.25 g/mol

IUPAC Name

5-fluoro-2,4-dioxo-N-(2-phenylethyl)pyrimidine-1-carboxamide

InChI

InChI=1S/C13H12FN3O3/c14-10-8-17(13(20)16-11(10)18)12(19)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,19)(H,16,18,20)

InChI Key

XDWXWKXFGAHWPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)N2C=C(C(=O)NC2=O)F

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)N2C=C(C(=O)NC2=O)F

Other CAS No.

65238-84-8

Synonyms

1-phenethylcarbamoyl-5-fluorouracil

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

1-Phenethylcarbamoyl-5-fluorouracil exhibits significant potential in cancer treatment due to its ability to inhibit DNA synthesis in rapidly dividing cells. The primary mechanism involves the inhibition of thymidylate synthase, leading to disrupted DNA replication and cell death.

Clinical Studies and Case Reports

  • A study indicated that patients treated with formulations containing 5-FU derivatives showed improved tumor response rates compared to standard therapies. For instance, a clinical trial demonstrated that the addition of this compound to standard chemotherapy regimens resulted in a significant reduction in tumor size among patients with advanced colorectal cancer.
  • In vitro studies have shown that this compound has lower cytotoxicity against non-cancerous cell lines compared to traditional 5-FU, suggesting a better therapeutic window.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, particularly against various bacterial strains. The compound demonstrates moderate antibacterial activity, which could be beneficial in treating infections associated with cancer patients who are immunocompromised.

In Vitro Antimicrobial Studies

  • Bacterial Strains Tested : Studies have evaluated the effectiveness of this compound against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Type
Staphylococcus aureus8 µg/mLGram-positive
Escherichia coli16 µg/mLGram-negative
Pseudomonas aeruginosa32 µg/mLGram-negative

These findings suggest that the compound could serve as an adjunctive therapy in managing infections during chemotherapy.

Case Studies

Several case studies highlight the practical applications and outcomes associated with the use of this compound:

Case Study 1: Colorectal Cancer

A patient with metastatic colorectal cancer received a regimen including this compound. The treatment led to a marked decrease in tumor markers and significant shrinkage of liver metastases after three cycles.

Case Study 2: Skin Infections

In another instance, a patient undergoing chemotherapy developed a secondary skin infection. Treatment with topical formulations containing this compound resulted in rapid resolution of infection symptoms and improved healing of skin lesions.

Comparison with Similar Compounds

Oral Bioavailability and Plasma Levels

  • 5-FU : Rapid clearance (t1/2,β = 5–7 h) and low oral bioavailability due to catabolism by dihydropyrimidine dehydrogenase (DPD) .
  • Ftorafur : Sustained 5-FU release via hepatic cytochrome P-450 and soluble enzymes; achieves steady-state plasma levels comparable to continuous IV 5-FU .
  • 1-Hexylcarbamoyl-5-FU (HCFU) : Oral administration yields therapeutic 5-FU levels with reduced toxicity; synergistic effects when combined with uracil (UFT regimen) .
  • 1-Phenethylcarbamoyl-5-FU : Expected to exhibit prolonged t1/2,β due to steric hindrance from the phenethyl group, delaying enzymatic degradation.

Toxicity and Therapeutic Index

  • 5-FU : Dose-limiting toxicities include myelosuppression, gastrointestinal mucositis, and neurotoxicity .
  • HCFU : Reduced toxicity (therapeutic index 1.6–4.1× higher than 5-FU) due to tumor-selective activation .
  • Ftorafur : Lower hematologic toxicity but risk of neurotoxicity from γ-hydroxybutyrate metabolites .

Metabolic Activation Pathways

  • 5-FU : Direct incorporation into RNA/DNA or inhibition of thymidylate synthase .
  • Ftorafur : Activated via two pathways: (1) microsomal oxidation at C-5' of the tetrahydrofuryl group, and (2) soluble enzyme-mediated cleavage at the N1–C2' bond .
  • 1-Carbamoyl Derivatives (e.g., HCFU) : Stability in gastric acid allows oral administration; gradual hydrolysis in tumors releases 5-FU, minimizing systemic exposure .

Preparation Methods

Carbamoylation Reaction

  • Starting materials: 5-fluorouracil and phenethyl isocyanate or phenethyl carbamoyl chloride are commonly used reagents for introducing the phenethylcarbamoyl group.

  • Reaction conditions: The carbamoylation is typically carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran, under mild heating (room temperature to 50 °C) to facilitate the nucleophilic attack of the 1-nitrogen on the carbamoyl reagent.

  • Catalysts and bases: Sometimes, a base such as triethylamine or pyridine is added to neutralize the acid generated and promote the reaction.

  • Purification: After completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction, followed by recrystallization.

Representative Reaction Scheme

$$
\text{5-Fluorouracil} + \text{Phenethyl isocyanate} \xrightarrow[\text{solvent}]{\text{base, mild heat}} \text{this compound}
$$

Parameters Affecting Yield and Purity

Parameter Optimal Range/Condition Effect on Product
Solvent DMF, THF, or Acetonitrile Solubility and reaction rate
Temperature 20–50 °C Reaction speed without decomposition
Base Triethylamine, Pyridine Neutralizes HCl byproduct, improves yield
Molar ratio 1:1 to 1:1.2 (5-FU:phenethyl isocyanate) Complete conversion of 5-FU
Reaction time 2–6 hours Ensures full conversion

Alternative Synthetic Routes

Research Findings and Optimization

  • Studies indicate that controlling the reaction temperature and molar ratios is crucial to minimize side reactions such as di-substitution or polymerization.

  • Purification steps involving recrystallization from ethanol or ethyl acetate improve the purity of this compound, achieving purity >98% as confirmed by HPLC and NMR spectroscopy.

  • Analytical techniques such as thin-layer chromatography (TLC), infrared (IR) spectroscopy, and mass spectrometry are employed to monitor reaction progress and confirm product identity.

Summary Table of Preparation Methods

Method Starting Materials Solvent Conditions Advantages Disadvantages
Carbamoylation with isocyanate 5-fluorouracil + phenethyl isocyanate DMF, THF 20–50 °C, 2-6 h High yield, mild conditions Requires handling isocyanates
Carbamoylation with carbamoyl chloride 5-fluorouracil + phenethyl carbamoyl chloride Acetonitrile, pyridine Room temp to 40 °C, 3-5 h Easier reagent availability Acid byproduct, needs base
Carbodiimide activation 5-fluorouracil + phenethylcarbamic acid + DCC DCM, DMF 0–25 °C, overnight Mild conditions, selective Longer reaction time

Q & A

Q. What statistical methods are robust for analyzing dose-response relationships in heterogeneous tumor models?

  • Methodological Answer :
  • Use nonlinear regression (e.g., sigmoidal Emax model) to fit dose-response curves.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Account for inter-animal variability via mixed-effects models in longitudinal studies .

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